

A Technical Guide to 3-isopropyl-5-(hydroxymethyl)isoxazole: Nomenclature, Synthesis, and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(3-isopropylisoxazol-5-yl)methanol*

Cat. No.: B186614

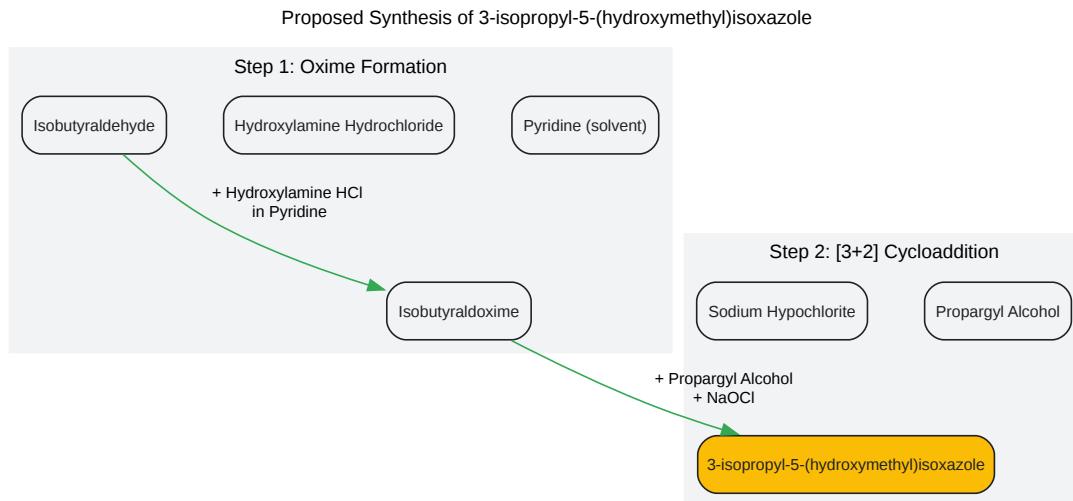
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-isopropyl-5-(hydroxymethyl)isoxazole, also known by its synonym **(3-isopropylisoxazol-5-yl)methanol**. The document details its nomenclature, a proposed synthetic pathway with a detailed experimental protocol, and expected characterization data based on structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Nomenclature and Structure

The compound with the systematic IUPAC name 3-isopropyl-5-(hydroxymethyl)isoxazole belongs to the isoxazole class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The structure consists of an isoxazole ring substituted with an isopropyl group at the 3-position and a hydroxymethyl group at the 5-position.


Table 1: Compound Identification

Identifier	Value
Systematic Name	3-isopropyl-5-(hydroxymethyl)isoxazole
Synonym	(3-isopropylisoxazol-5-yl)methanol
Molecular Formula	C ₇ H ₁₁ NO ₂
Molecular Weight	141.17 g/mol
CAS Number	14633-17-1[1]

Proposed Synthesis

A specific, documented synthesis for 3-isopropyl-5-(hydroxymethyl)isoxazole is not readily available in published literature. However, a reliable synthetic route can be proposed based on the established synthesis of structurally analogous compounds, such as (3-para-tolyl-isoxazol-5-yl)methanol.[2][3] The proposed method involves a two-step process: the formation of an aldoxime from isobutyraldehyde, followed by a [3+2] cycloaddition reaction with propargyl alcohol.

Proposed Synthetic Scheme

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of 3-isopropyl-5-(hydroxymethyl)isoxazole.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol.[2][3]

Step 1: Synthesis of Isobutyraldoxime

- To a solution of isobutyraldehyde (1.0 eq) in pyridine (3-5 volumes), add hydroxylamine hydrochloride (1.1 eq).
- The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether or ethyl acetate (3 x 10 volumes).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield isobutyraldoxime, which may be used in the next step without further purification.

Step 2: Synthesis of 3-isopropyl-5-(hydroxymethyl)isoxazole

- In a flask, dissolve isobutyraldoxime (1.0 eq) in a suitable solvent such as CCl_4 .^[2]
- To this solution, add propargyl alcohol (1.2 eq).
- Slowly add a solution of sodium hypochlorite (bleach, 1.2 eq) to the reaction mixture. The reaction is exothermic and should be cooled in an ice bath.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
- After completion, the reaction is quenched with a saturated solution of sodium thiosulfate.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 volumes).
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, 3-isopropyl-5-(hydroxymethyl)isoxazole.

Characterization and Data

No specific experimental data for 3-isopropyl-5-(hydroxymethyl)isoxazole is currently published. The following tables present expected and reference data based on closely related isoxazole derivatives.

Physicochemical Properties (Predicted and Reference)

Table 2: Physicochemical Data

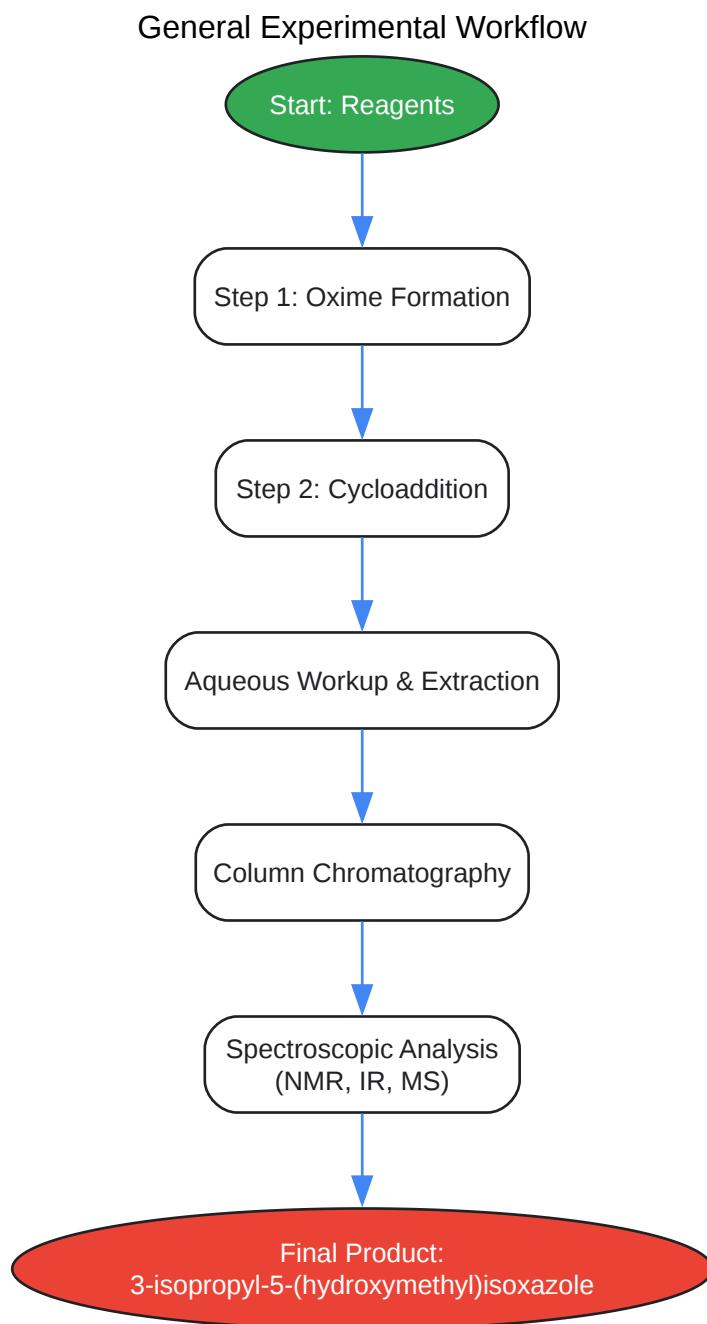
Property	Value	Reference Compound
Melting Point (°C)	75	3-isopropylisoxazole-5-carboxylic acid[4]
Boiling Point (°C)	298.2 ± 28.0 (Predicted)	3-isopropylisoxazole-5-carboxylic acid[4]

Spectroscopic Data (Reference Data from (3-para-tolyl-isoxazol-5-yl)methanol)[2]

The following data for (3-para-tolyl-isoxazol-5-yl)methanol can be used as a reference for the expected spectroscopic signatures of 3-isopropyl-5-(hydroxymethyl)isoxazole.

Table 3: Reference Spectroscopic Data for (3-para-tolyl-isoxazol-5-yl)methanol

Spectroscopy	Observed Signals (ppm or cm^{-1})	Assignment
^1H NMR (400 MHz, DMSO- d_6)	7.90–7.71 (m, 2H), 7.70 (s, 1H), 7.62 (dd, 1H), 7.59–7.51 (m, 3H), 7.25 (d, 1H), 6.75 (s, 1H), 3.89 (s, 1H), 3.65 (t, 2H), 3.08 (t, 2H), 2.45 (s, 3H)	Aromatic-H, Isoxazole-H, OH, CH_2 , CH_3
^{13}C NMR (100 MHz, DMSO- d_6)	170.3, 162.3, 139.9, 133.6, 130.2, 129.8, 129.4, 128.1, 126.3, 125.4, 123.1, 96.1, 60.5, 31.2, 20.7	C=N, Aromatic-C, Isoxazole-C, CH_2 , CH_3
FT-IR (cm^{-1})	3200-3500 (broad), 1600, 1170, 835-635	O-H (stretching), C=N (isoxazole ring), C-O (stretching), N-O (stretching)


Biological Activity and Applications

While there is no specific biological data for 3-isopropyl-5-(hydroxymethyl)isoxazole, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active

compounds.^{[5][6][7]} Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.^{[7][8]} The structural motifs of an isopropyl group and a hydroxymethyl group could modulate the pharmacokinetic and pharmacodynamic properties of the isoxazole core, making 3-isopropyl-5-(hydroxymethyl)isoxazole a compound of interest for further biological evaluation.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the proposed synthesis and characterization of 3-isopropyl-5-(hydroxymethyl)isoxazole.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Isopropylisoxazol-5-yl)methanol DiscoveryCPR 14633-17-1 [sigmaaldrich.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 4. 14633-22-8 CAS MSDS (3-ISOPROPYLISOXAZOLE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ijpc.org [ijpc.org]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpc.org]
- 7. ijcrt.org [ijcrt.org]
- 8. Isopropyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 3-isopropyl-5-(hydroxymethyl)isoxazole: Nomenclature, Synthesis, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186614#3-isopropyl-5-hydroxymethyl-isoxazole-nomenclature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com